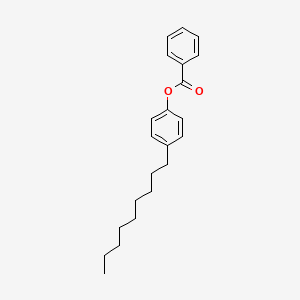

4-Nonylphenyl benzoate

Descripción

4-Nonylphenyl benzoate is an ester derived from benzoic acid and 4-nonylphenol. Its structure consists of a benzoate group (C₆H₅COO–) esterified to the hydroxyl group of 4-nonylphenol (C₉H₁₉C₆H₄–) . Alkyl benzoates are widely used in cosmetics as emollients or solvents due to their low volatility and skin-compatible properties .

Propiedades

Número CAS |

6316-62-7 |

|---|---|

Fórmula molecular |

C22H28O2 |

Peso molecular |

324.5 g/mol |

Nombre IUPAC |

(4-nonylphenyl) benzoate |

InChI |

InChI=1S/C22H28O2/c1-2-3-4-5-6-7-9-12-19-15-17-21(18-16-19)24-22(23)20-13-10-8-11-14-20/h8,10-11,13-18H,2-7,9,12H2,1H3 |

Clave InChI |

UHNDOFZFNNZFIW-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nonylphenyl benzoate typically involves the esterification of 4-Nonylphenol with benzoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of 4-Nonylphenyl benzoate may involve more advanced techniques, such as continuous flow reactors and automated systems, to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and renewable catalysts, is also being explored to make the process more environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

4-Nonylphenyl benzoate can undergo various chemical reactions, including:

Oxidation: The nonyl group can be oxidized to form carboxylic acids or ketones.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂) are used under controlled conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Nitro, sulfonyl, and halogenated derivatives

Aplicaciones Científicas De Investigación

4-Nonylphenyl benzoate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

Biology: It is studied for its potential effects on biological systems, including its role as an endocrine disruptor.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

Industry: It is used in the production of surfactants, lubricants, and plasticizers.

Mecanismo De Acción

The mechanism of action of 4-Nonylphenyl benzoate involves its interaction with cellular membranes and proteins. It can disrupt the normal function of endocrine systems by mimicking or blocking the action of natural hormones. This disruption can lead to various physiological effects, including altered reproductive and developmental processes.

Comparación Con Compuestos Similares

This section compares 4-nonylphenyl benzoate with structurally related benzoate esters, focusing on physical-chemical properties, applications, and toxicity.

Structural Analogs

Key analogs include:

- Benzyl benzoate (C₆H₅COOCH₂C₆H₅): Aromatic ester with a benzyl group.

- Methyl benzoate (C₆H₅COOCH₃): Short-chain alkyl ester.

- Hexyl benzoate (C₆H₅COO(CH₂)₅CH₃): Medium-chain alkyl ester.

- 4-(Hexyloxy)phenyl-4-pentylbenzoate (C₆H₅COOC₆H₄–O–C₆H₁₃): Aryl-substituted benzoate with alkoxy and alkyl chains .

Physical-Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Volatility |

|---|---|---|---|---|

| 4-Nonylphenyl benzoate | C₂₂H₂₈O₃ | 340.46 | Low (lipophilic) | Low |

| Benzyl benzoate | C₁₄H₁₂O₂ | 212.24 | Insoluble in water | Moderate |

| Methyl benzoate | C₈H₈O₂ | 136.15 | Slightly soluble | High |

| Hexyl benzoate | C₁₃H₁₈O₂ | 206.28 | Insoluble in water | Moderate |

Key Observations :

- Longer alkyl/aryl chains (e.g., nonylphenyl) increase molecular weight and lipophilicity, reducing water solubility and volatility .

- Aromatic substituents (e.g., benzyl or phenyl groups) enhance stability against hydrolysis compared to aliphatic esters .

Toxicity and Environmental Impact

Key Observations :

- Esters with shorter alkyl chains (methyl, ethyl) exhibit lower acute toxicity and faster degradation .

Stability and Degradation

- Hydrolysis: Esters with bulky substituents (e.g., nonylphenyl) resist hydrolysis more than aliphatic esters like methyl benzoate .

- Photodegradation : Aromatic esters (e.g., benzyl benzoate) may generate stable radicals under UV light, leading to slower breakdown .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.